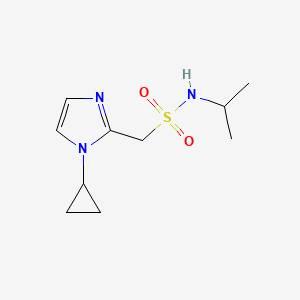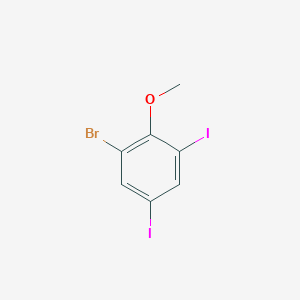
1-Bromo-3,5-diiodo-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-diiodo-2-methoxybenzene is an aromatic compound with the molecular formula C7H5BrI2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by bromine, iodine, and methoxy groups, respectively
Métodos De Preparación
The synthesis of 1-Bromo-3,5-diiodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-methoxybenzene (anisole). The process generally follows these steps:
Bromination: Anisole is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 1-position.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
1-Bromo-3,5-diiodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-diiodo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mecanismo De Acción
The mechanism by which 1-Bromo-3,5-diiodo-2-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of bromine, iodine, and methoxy groups influences the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation through resonance and inductive effects .
Comparación Con Compuestos Similares
1-Bromo-3,5-diiodo-2-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-methoxybenzene: This compound lacks the iodine atoms at positions 3 and 5, making it less reactive in certain substitution reactions.
1-Bromo-3,5-dimethoxybenzene: This compound has methoxy groups at positions 3 and 5 instead of iodine, which affects its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C7H5BrI2O |
|---|---|
Peso molecular |
438.83 g/mol |
Nombre IUPAC |
1-bromo-3,5-diiodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrI2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |
Clave InChI |
HUJGAOCLQBUUSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


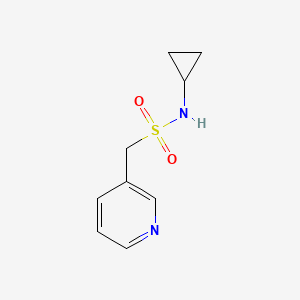
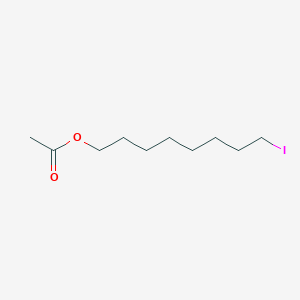
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)
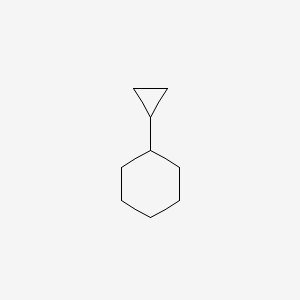
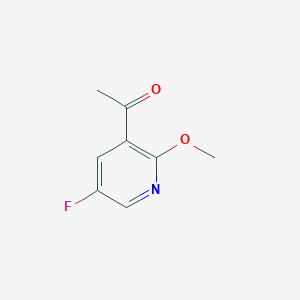
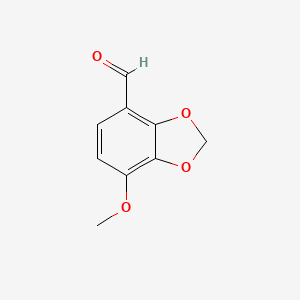

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)

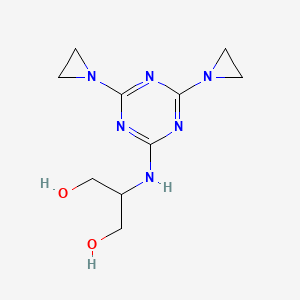
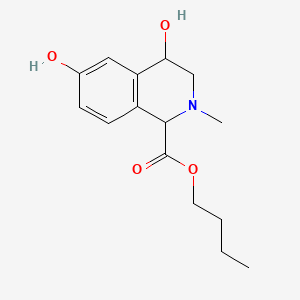
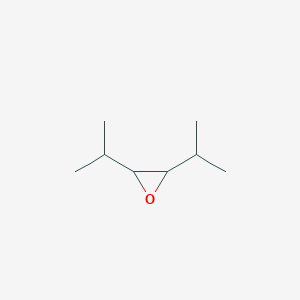
![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
